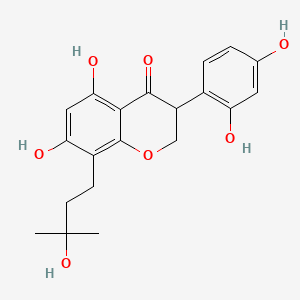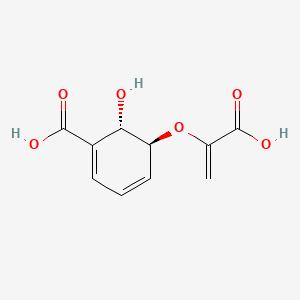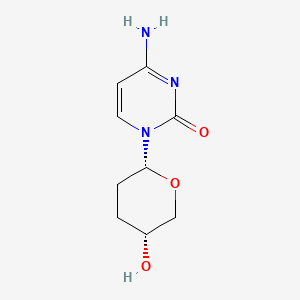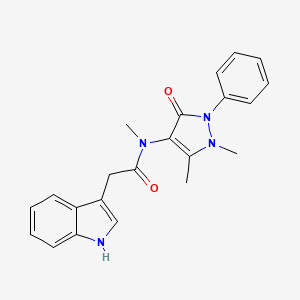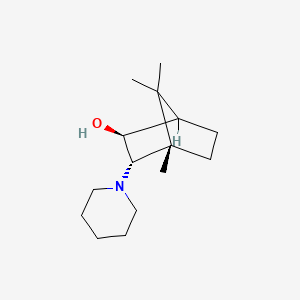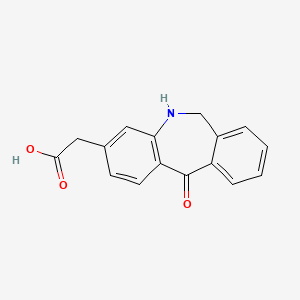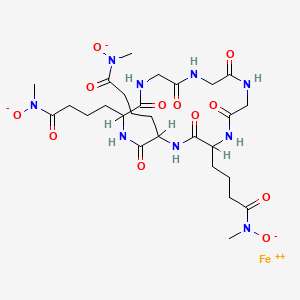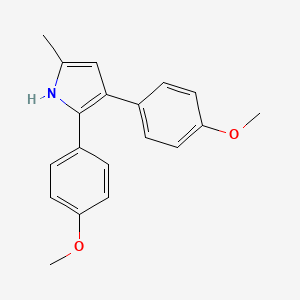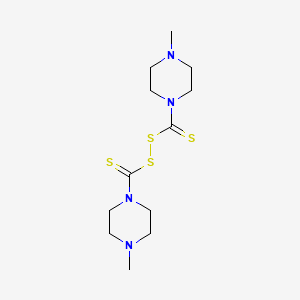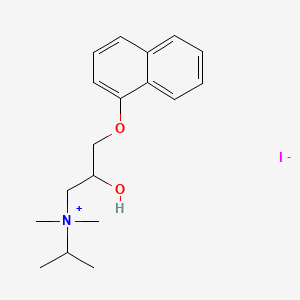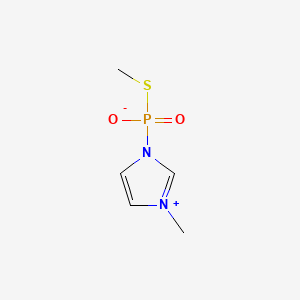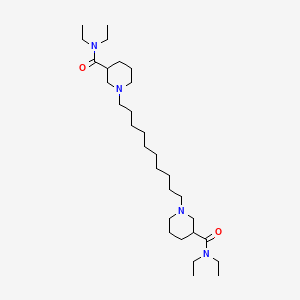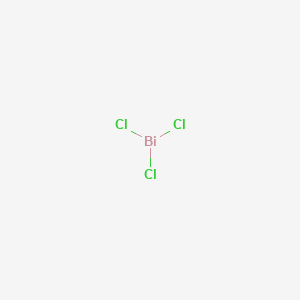
Trichlorure de bismuth
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth(III) chloride is an inorganic salt that can be prepared by the reaction of bismuth with chlorine.
Applications De Recherche Scientifique
Synthèse de composés organiques de bismuth
Le trichlorure de bismuth est utilisé dans la synthèse de composés organiques de bismuth. L'atome de bismuth dans les composés organiques peut être directement lié à un, deux, trois, quatre, cinq ou six radicaux organiques {svg_1}. Cette variété de types de composés organobismuth a entraîné une extension considérable des études dans ce domaine {svg_2}.
Dopage au silicium
Le this compound sert de précurseur moléculaire pour le dopage au silicium {svg_3}. Il se dissocie complètement à température ambiante pour produire des ad-atomes de bismuth, des ad-dimères et du chlore lié en surface {svg_4}. Cela fait de BiCl3 un candidat de choix pour un composé précurseur de bismuth compatible avec la structuration lithographique à l'échelle sub-nanométrique {svg_5}.
Préparation de nano-hybrides de polyaniline et de tellurure de bismuth (III)
Le chlorure de bismuth (III) peut être utilisé comme précurseur pour préparer des nano-hybrides de polyaniline et de tellurure de bismuth (III) avec des performances thermoélectriques élevées {svg_6}.
Synthèse de semi-conducteurs de type double pérovskite
Le chlorure de bismuth (III) est utilisé comme matériau de départ pour synthétiser des semi-conducteurs de type double pérovskite absorbant la lumière visible, tels que Cs2AgBiBr6 et Cs2AgBiCl6 {svg_7}. Ce sont des alternatives écologiques aux pérovskites d'halogénure de plomb {svg_8}.
Catalyseur dans l'alcoolyse, l'acétolyse et l'hydrolyse des époxydes
Le chlorure de bismuth (III) peut être utilisé comme catalyseur dans l'alcoolyse, l'acétolyse et l'hydrolyse des époxydes pour former les β-alcoxy et β-acétoxy alcools et diols correspondants {svg_9}.
Préparation des thiiranes à partir des oxiranes
Le chlorure de bismuth (III) peut être utilisé dans la préparation des thiiranes à partir des oxiranes en utilisant du thiocyanate d'ammonium {svg_10}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .
Mode of Action
Bismuth trichloride interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.
Pharmacokinetics
Bismuth trichloride is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol
Result of Action
The molecular and cellular effects of bismuth trichloride’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making bismuth trichloride potentially useful in antimicrobial applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bismuth trichloride. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions
Analyse Biochimique
Biochemical Properties
Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of bismuth trichloride is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, bismuth trichloride interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.
Cellular Effects
Bismuth trichloride has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bismuth trichloride has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of bismuth trichloride involves several key processes. At the molecular level, bismuth trichloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from bismuth trichloride can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, bismuth trichloride can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth trichloride can change over time due to its stability and degradation. Bismuth trichloride is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to bismuth trichloride has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of bismuth trichloride on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.
Dosage Effects in Animal Models
The effects of bismuth trichloride vary with different dosages in animal models. At low to moderate doses, bismuth trichloride has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of bismuth trichloride are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Bismuth trichloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, bismuth trichloride can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, bismuth trichloride can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.
Transport and Distribution
The transport and distribution of bismuth trichloride within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from bismuth trichloride can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of bismuth trichloride within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of bismuth trichloride is critical for its activity and function. Bismuth ions from bismuth trichloride can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of bismuth trichloride can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bismuth trichloride involves the reaction of bismuth metal with hydrochloric acid.", "Starting Materials": [ "Bismuth metal", "Hydrochloric acid" ], "Reaction": [ "Add bismuth metal to a flask", "Add hydrochloric acid to the flask containing bismuth metal", "Heat the mixture to 70-80°C for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any unreacted bismuth metal", "Evaporate the filtrate to dryness to obtain Bismuth trichloride as a white solid" ] } | |
Numéro CAS |
7787-60-2 |
Formule moléculaire |
BiCl3 |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
bismuth;trichloride |
InChI |
InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
JHXKRIRFYBPWGE-UHFFFAOYSA-K |
SMILES |
Cl[Bi](Cl)Cl |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Bi+3] |
| 7787-60-2 | |
Pictogrammes |
Irritant |
Synonymes |
bismuth trichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


